4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-7-12-18-19(13-14)27-22(23-18)24-21(26)17-10-8-16(9-11-17)20(25)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMWYPIPGXOPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound features a benzamide core with a benzothiazole moiety, which is known for its diverse biological properties. The specific structural components include:
- Benzamide : A common scaffold in medicinal chemistry.
- Benzothiazole : Associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | Reference |
|---|---|---|
| 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | E. coli, S. aureus | |
| Related Benzothiazole Derivative | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptosis-related genes .
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, and compounds similar to 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have shown potential in reducing inflammatory responses. Studies demonstrate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced paw edema in rats | Significant reduction in swelling |
The biological activities of 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Modulation : It appears to affect cell cycle regulators leading to apoptosis in cancer cells.
Case Studies
In a recent study published in Molecular Biology Reports, researchers synthesized several derivatives of benzothiazole and evaluated their biological activities. One derivative exhibited potent antimicrobial activity against resistant strains of bacteria . Another study focused on the anticancer effects of benzothiazole compounds on human cancer cell lines, highlighting their potential as therapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its antitumor properties. Research indicates that derivatives of benzothiazole compounds often exhibit significant cytotoxicity against various cancer cell lines. The structural features of 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide suggest it may possess similar properties.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. For instance, a study demonstrated that certain benzothiazole compounds inhibited the growth of cervical and bladder cancer cells with IC50 values indicating potent activity . The structure-activity relationship (SAR) analyses suggest that modifications in the benzothiazole moiety can enhance antitumor efficacy.
Drug Design
The benzoyl moiety in this compound serves as a crucial pharmacophore in drug design. It is often associated with diverse therapeutic effects including anti-cancer and anti-inflammatory activities. The stability and bioavailability of such compounds make them suitable candidates for further development as pharmaceutical agents .
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives similar to 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide:
Synthesis and Structural Insights
The synthesis of 4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions including condensation reactions between appropriate amines and benzoyl chlorides . Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of synthesized compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural homology with derivatives differing in substituents or functional groups. Below is a comparative analysis based on molecular features and inferred properties:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects: Fluoro (BG15234): The fluoro group is a small, electronegative substituent that enhances lipophilicity and may improve metabolic stability compared to larger groups. Its presence reduces molar mass (290.36 g/mol) relative to the sulfonamide analog . Its aromaticity may also enhance π-π stacking in receptor binding. Sulfonamide (): The sulfonamide group (SO₂NH) is highly polar, likely increasing aqueous solubility compared to benzamides. Its higher molar mass (322.45 g/mol) suggests reduced membrane permeability unless active transport mechanisms are involved .
Functional Group Implications: Amide vs. Sulfonamide: Benzamides (amide linkage) are less acidic than sulfonamides, which have stronger electron-withdrawing properties. This difference may influence protein binding and pharmacokinetics.
Methodological Considerations
Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystal structures .
Q & A
Q. What gaps exist in current research, and how can they be addressed?
- Methodological Answer :
- In Vivo Efficacy : Prioritize orthotopic tumor models over xenografts for clinically relevant pharmacokinetic data .
- Stereochemical Effects : Synthesize enantiomers to explore chirality-dependent activity (if applicable) .
- Resistance Studies : Generate resistant cell lines via prolonged exposure to identify compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
